molecular formula C12H11NO2S B12529389 Methyl 4-(4-aminophenyl)thiophene-2-carboxylate CAS No. 666721-42-2

Methyl 4-(4-aminophenyl)thiophene-2-carboxylate

Cat. No.: B12529389
CAS No.: 666721-42-2
M. Wt: 233.29 g/mol
InChI Key: UACIGSPILIWNLX-UHFFFAOYSA-N
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Description

Methyl 4-(4-aminophenyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-aminophenyl)thiophene-2-carboxylate typically involves the condensation of 4-aminobenzaldehyde with thiophene-2-carboxylic acid, followed by esterification. One common method involves the use of a Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the presence of a base and a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation and esterification reactions. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 4-(4-aminophenyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(4-aminophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-aminophenyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups and the presence of the thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

666721-42-2

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

methyl 4-(4-aminophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,13H2,1H3

InChI Key

UACIGSPILIWNLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)N

Origin of Product

United States

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